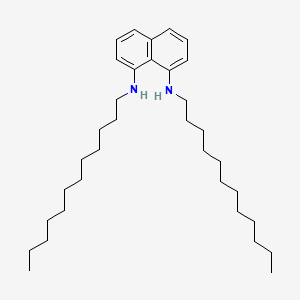
1,8-Naphthalenediamine, N,N'-didodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthalenediamine, N,N’-didodecyl- is a chemical compound that belongs to the class of organic compounds known as naphthalenediamines. These compounds are characterized by the presence of two amino groups attached to a naphthalene ring. The specific structure of 1,8-Naphthalenediamine, N,N’-didodecyl- includes long dodecyl chains attached to the nitrogen atoms, which can significantly influence its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, N,N’-didodecyl- typically involves the reaction of 1,8-naphthalenediamine with dodecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,8-Naphthalenediamine, N,N’-didodecyl- may involve large-scale batch or continuous processes. The use of efficient mixing and temperature control systems is crucial to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities and obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalenediamine, N,N’-didodecyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents, such as alkyl halides, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
1,8-Naphthalenediamine, N,N’-didodecyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,8-Naphthalenediamine, N,N’-didodecyl- involves its interaction with various molecular targets and pathways. The long dodecyl chains can influence the compound’s solubility and membrane permeability, allowing it to interact with lipid bilayers and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalenediamine: The parent compound without the dodecyl chains.
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups instead of dodecyl chains.
1,8-Diaminonaphthalene: Another similar compound with different substituents.
Uniqueness
1,8-Naphthalenediamine, N,N’-didodecyl- is unique due to the presence of long dodecyl chains, which can significantly alter its chemical properties and applications compared to other naphthalenediamine derivatives. These long chains can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments and interactions with lipid membranes.
Properties
CAS No. |
98296-14-1 |
|---|---|
Molecular Formula |
C34H58N2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
1-N,8-N-didodecylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C34H58N2/c1-3-5-7-9-11-13-15-17-19-21-29-35-32-27-23-25-31-26-24-28-33(34(31)32)36-30-22-20-18-16-14-12-10-8-6-4-2/h23-28,35-36H,3-22,29-30H2,1-2H3 |
InChI Key |
GTDYIUNVXOVEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



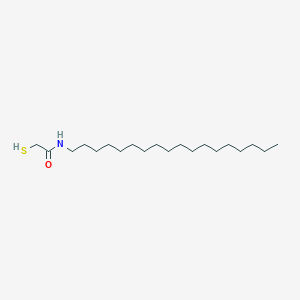

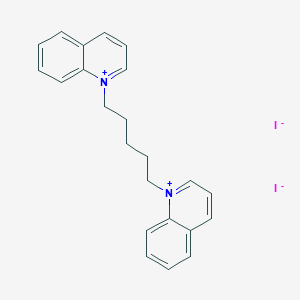
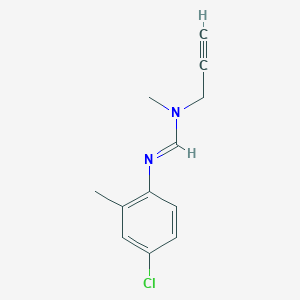
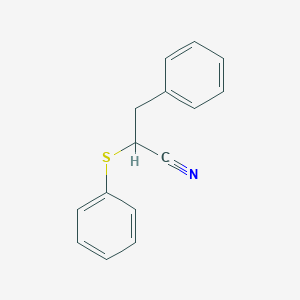


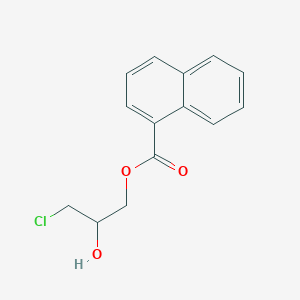


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)

